molecular formula C5F4IN B174047 2,3,5,6-Tetrafluoro-4-iodopyridine CAS No. 16297-19-1

2,3,5,6-Tetrafluoro-4-iodopyridine

Cat. No. B174047
CAS RN: 16297-19-1
M. Wt: 276.96 g/mol
InChI Key: HNPRQTRSDKIVFY-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-iodopyridine is a chemical compound that is part of the heterocyclic polyfluoro-compounds . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .


Synthesis Analysis

This compound can be prepared by the oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by the reaction of pentafluoropyridine with sodium iodide in dimethylformamide . It can be readily converted into 2,3,5,6-tetrafluoropyridylmagnesium iodide or 2,3,5,6-tetrafluoropyridyllithium .


Chemical Reactions Analysis

Hydroxide ion, methoxide ion, and ammonia attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines . Iodide ion appears to attack the 4-iodo-substituent with the formation of the 2,3,5,6-tetrafluoropyridyl anion .

Scientific Research Applications

Synthesis and Reactions

2,3,5,6-Tetrafluoro-4-iodopyridine is synthesized by oxidizing 2,3,5,6-tetrafluoro-4-hydrazinopyridine or by reacting pentafluoropyridine with sodium iodide. It's converted into organometallic compounds like tetrafluoropyridylmagnesium iodide or tetrafluoropyridyllithium, leading to a variety of chemical reactions. Hydroxide, methoxide ions, and ammonia attack it at the 2-position, forming substituted trifluoro-4-iodopyridines. It can also couple via the Ullmann technique to form perfluoro-4,4'-bipyridyl (Banks, Haszeldine, Phillips, & Young, 1967).

Reactivity Toward Nucleophiles

2,3,5,6-Tetrafluoro-4-iodopyridine's reactivity with hard and soft nucleophiles has been explored. S centered nucleophiles substitute at the para position to ring nitrogen, while O and N centered nucleophiles substitute at the ortho position (Ranjbar‐Karimi et al., 2019).

Preparation and Use in Organometallic Chemistry

This compound readily reacts with acid-washed cadmium or zinc powder to form tetrafluoropyridylcadmium or zinc reagent. It's used for coupling with allylic halides, vinyl iodides, aryl iodides, and acyl halides, producing high-yield adducts (Nguyen & Burton, 1994).

Role in Halogen Bonding

It has been studied in the context of halogen bonding, specifically in the formation of discrete aggregates with certain compounds, demonstrating its role in supramolecular chemistry (Liantonio et al., 2002).

Application in Pharmaceutical Research

Derivatives of 2,3,5,6-Tetrafluoro-4-iodopyridine, like tetrafluoropyridine-4-aldehyde, are significant in pharmaceutical research as they offer new building blocks for drug development. These compounds can be transformed into a variety of structures, broadening the scope of chemical synthesis in pharmaceutical applications (Banks, Haszeldine, & Young, 1967).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may form combustible dust concentrations in air and can cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if inhaled and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F4IN/c6-1-3(10)2(7)5(9)11-4(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPRQTRSDKIVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-iodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RE Banks, RN Haszeldine, E Phillips… - Journal of the Chemical …, 1967 - pubs.rsc.org
2,3,5,6-Tetrafluoro-4-iodopyridine, prepared by oxidation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine in the presence of methyl iodide or, preferably, by reaction of pentafluoropyridine with …
Number of citations: 22 pubs.rsc.org
E Phillips - 1968 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful polyfluorinated-pyridine derivatives. 2, 3, 5, 6-Tetrafluoro-4-iodopyridine has been …
Number of citations: 0 search.proquest.com
J Schwabedissen, PC Trapp… - … A European Journal, 2019 - Wiley Online Library
The structures of the three para‐substituted halotetrafluoropyridines with chlorine, bromine, and iodine have been determined in the solid state (X‐ray diffraction). The structures of these …
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1969 - pubs.rsc.org
Reaction of tetrafluoropyrimidine with sodium iodide in dimethylformamide yields 2,4,5-trifluoro-6-iodopyrimidine 2,5-difluoro-4,6-di-iodopyrimidine, and traces of 2,4,5-…
Number of citations: 6 pubs.rsc.org
DR Karsa - 1969 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful and academically interesting polyfluorinated-pyridine derivatives. The relative reactivity …
Number of citations: 0 search.proquest.com
FE Rickett - 1969 - search.proquest.com
The preparation and reactions of various sulphur-containing derivatives of pentafluoropyridine have been studied. Phenyl 2, 3, 5, 6-tetrafluoropyridyl sulphone was prepared by …
Number of citations: 0 search.proquest.com
H Benmansour - 2001 - etheses.dur.ac.uk
1- The synthesis of unusually substituted halo-fluoroheterocycles has been achieved. 2,4,6-Tribromo-3,5-difluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine were prepared from …
Number of citations: 4 etheses.dur.ac.uk
G Sandford - Fluorinated Heterocyclic Compounds: Synthesis …, 2009 - Wiley Online Library
Perfluorinated systems are molecules in which all of the hydrogen atoms have been replaced by fluorine and so, in this chapter, we are concerned with the chemistry of perfluorinated …
Number of citations: 2 onlinelibrary.wiley.com
D Bulfield, SM Huber - The Journal of Organic Chemistry, 2017 - ACS Publications
Polyfluorinated biphenyls are interesting and promising substrates for many different applications. Unfortunately, all current methods for the syntheses of these compounds only work for …
Number of citations: 38 pubs.acs.org
IM Young - 1966 - search.proquest.com
An improved route to pentachloropyridine and 2, 3, 5, 6-tetra-chloro-4-cyanopyridine has been found. The reaction of 2-cyano-pyridine with phosphorus pentachloride was investigated …
Number of citations: 2 search.proquest.com

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